Cas no 447-14-3 (Benzene,(1,2,2-trifluoroethenyl)-)
Benzene,(1,2,2-trifluoroethenyl)- is a fluorinated aromatic compound characterized by the presence of a trifluoroethenyl substituent on the benzene ring. This structure imparts unique chemical properties, including enhanced stability and reactivity in electrophilic substitution reactions. The trifluoroethenyl group contributes to increased electron-withdrawing effects, making the compound useful in specialized synthetic applications, such as intermediates for pharmaceuticals or agrochemicals. Its fluorine content also improves thermal and oxidative resistance, suitable for high-performance materials. The compound's precise structure allows for selective functionalization, enabling tailored modifications in complex organic synthesis. Careful handling is advised due to potential volatility and reactivity under specific conditions.
447-14-3 structure
Product Name:Benzene,(1,2,2-trifluoroethenyl)-
Benzene,(1,2,2-trifluoroethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,(1,2,2-trifluoroethenyl)-
- (1,2,2-Trifluorovinyl)benzene
- 1,2,2-trifluoroethenylbenzene
- 1',2',2'-TRIFLUOROSTYRENE
- (1,1,2-trifluorovinyl)benzene
- (Trifluoroethenyl)benzene
- (Trifluorovinyl)benzene
- Benzene,(trifluoroethenyl)
- EINECS 207-180-1
- Trifluorostyrene
- Benzene, (1,2,2-trifluoroethenyl)-
- Q6152617
- AKOS005762826
- Styrene,.beta.,.beta.-trifluoro-
- 1,2,2-TRIFLUOROSTYRENE
- DTXSID1060003
- SCHEMBL285854
- BRN 1908586
- MFCD00221781
- SUTQSIHGGHVXFK-UHFFFAOYSA-N
- .alpha.,.beta.-Trifluorostyrene
- Styrene, alpha,beta,beta-trifluoro-
- .alpha.,.beta.'-Trifluorostyrene
- YZB7BS8U6Q
- Benzene, (trifluoroethenyl)-
- NS00043975
- 447-14-3
- NSC-121160
- (1,2,2-trifluoroethenyl)benzene
- BB 0260837
- FT-0606169
- NSC 121160
- A7099
- 1-(1,2,2-trifluorovinyl)benzene
- 4-05-00-01344 (Beilstein Handbook Reference)
- NSC121160
- alpha,beta,beta-Trifluorostyrene
- .alpha.,.beta.,.beta.-Trifluorostyrene
-
- Inchi: 1S/C8H5F3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H
- InChI Key: SUTQSIHGGHVXFK-UHFFFAOYSA-N
- SMILES: F/C(=C(/F)\F)/C1C=CC=CC=1
Computed Properties
- Exact Mass: 158.03400
- Monoisotopic Mass: 158.034335
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.185
- Melting Point: -23,5°C
- Boiling Point: 141 ºC
- Flash Point: 32 ºC
- Refractive Index: 1.4749
- PSA: 0.00000
- LogP: 3.22120
Benzene,(1,2,2-trifluoroethenyl)- Security Information
- Hazard Statement: Flammable/Keep Cold
- Hazardous Material transportation number:UN 1993
- Hazard Category Code: 10
- Safety Instruction: 16
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R10
- Storage Condition:Keep cold
Benzene,(1,2,2-trifluoroethenyl)- Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzene,(1,2,2-trifluoroethenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB280969-1g |
1',2',2'-Trifluorostyrene, 90%; . |
447-14-3 | 90% | 1g |
€342.90 | 2025-04-18 | |
| abcr | AB280969-5g |
1',2',2'-Trifluorostyrene, 90%; . |
447-14-3 | 90% | 5g |
€1221.10 | 2025-04-18 | |
| Manchester Organics | S54848-1g |
1,2,2-Trifluorovinylbenzene |
447-14-3 | 90% | 1g |
£215.00 | 2023-12-20 | |
| Manchester Organics | S54848-5g |
1,2,2-Trifluorovinylbenzene |
447-14-3 | 90% | 5g |
£775.00 | 2023-12-20 | |
| Enamine | EN300-7691917-1g |
(1,2,2-trifluoroethenyl)benzene |
447-14-3 | 95% | 1g |
$0.0 | 2023-12-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640858-5g |
(1,2,2-Trifluorovinyl)benzene |
447-14-3 | 98% | 5g |
¥14935.00 | 2024-05-13 |
Benzene,(1,2,2-trifluoroethenyl)- Related Literature
-
Lawrence A. Ford,Darryl D. DesMarteau Chem. Commun. 2003 2596
-
Lawrence A. Ford,Darryl D. DesMarteau Chem. Commun. 2003 2596
-
3. Metal complexes containing ‘inorganic (carbon-free) chelate rings.’ Reactivity of the [ReO]3+ core toward bis(diphenyl-phosphino)amine derivatives. Crystal structures of [ReOCl2{N(XPPh2)2}(PPh3)](X = O or S) and [ReO(OEt)-{N(SPPh2)2}2]Roberto Rossi,Andrea Marchi,Luciano Magon,Umberto Casellato,Sergio Tamburini,Rodolfo Graziani J. Chem. Soc. Dalton Trans. 1991 263
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